molecular formula C6H13NO B12992196 (1S,2R)-2-(Methoxymethyl)cyclobutan-1-amine

(1S,2R)-2-(Methoxymethyl)cyclobutan-1-amine

Cat. No.: B12992196
M. Wt: 115.17 g/mol
InChI Key: NSUHDXDXMDDKGW-WDSKDSINSA-N
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Description

(1S,2R)-2-(Methoxymethyl)cyclobutan-1-amine is a chiral amine compound featuring a cyclobutane ring substituted with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(Methoxymethyl)cyclobutan-1-amine typically involves the following steps:

    Cyclobutane Formation: Starting from a suitable precursor, cyclobutane is synthesized through cyclization reactions.

    Methoxymethylation: Introduction of the methoxymethyl group can be achieved using reagents like methoxymethyl chloride in the presence of a base.

    Chiral Amine Formation:

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and advanced reaction conditions may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may convert the amine group to other functional groups.

    Substitution: The methoxymethyl group can be substituted with other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products:

  • Oxidation products may include ketones or aldehydes.
  • Reduction products may include secondary or tertiary amines.
  • Substitution products depend on the reagents used.

Chemistry:

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of complex molecules.

Biology:

  • Potential use in the development of biologically active compounds.

Medicine:

  • Investigated for its potential pharmacological properties.

Industry:

  • Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(Methoxymethyl)cyclobutan-1-amine depends on its specific applications. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways would require detailed studies.

Comparison with Similar Compounds

  • (1S,2R)-2-(Hydroxymethyl)cyclobutan-1-amine
  • (1S,2R)-2-(Ethoxymethyl)cyclobutan-1-amine

Uniqueness:

  • The methoxymethyl group provides unique steric and electronic properties, influencing the compound’s reactivity and interactions.

This structure should give you a solid foundation for your article For precise details, consulting scientific literature and experimental data will be essential

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1S,2R)-2-(methoxymethyl)cyclobutan-1-amine

InChI

InChI=1S/C6H13NO/c1-8-4-5-2-3-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1

InChI Key

NSUHDXDXMDDKGW-WDSKDSINSA-N

Isomeric SMILES

COC[C@@H]1CC[C@@H]1N

Canonical SMILES

COCC1CCC1N

Origin of Product

United States

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